N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known by its chemical name, is a compound with significant potential in pharmaceutical applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is particularly notable for its role in inhibiting specific biochemical pathways, making it a candidate for therapeutic interventions.
The compound can be synthesized through various chemical methods, each designed to optimize yield and purity. The most common synthetic routes involve reactions between nitrophenyl derivatives and pyridine-containing precursors.
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is classified as a pyrimidine derivative and falls under the category of heterocyclic compounds. Its structural features include a pyrimidine ring substituted with both a nitrophenyl and a pyridyl group.
The synthesis of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves several key steps:
For example, one method involves mixing 4-(3-pyridinyl)-2-chloropyrimidine with 2-methyl-4-nitroaniline in the presence of cesium carbonate under nitrogen gas. The mixture is heated with palladium catalysts, allowing for the formation of the desired product through cross-coupling reactions .
The molecular formula of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is , indicating a complex structure that includes multiple functional groups. The compound features:
The molecular weight of this compound is approximately 307.31 g/mol, and its chemical properties can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine participates in various chemical reactions typical for pyrimidine derivatives:
In one synthesis route, the reaction conditions were optimized to achieve high yields (up to 99% w/w) and purity levels (over 95%) using microwave-assisted techniques under controlled pressure and temperature conditions .
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine exhibits its biological activity primarily through inhibition of specific enzymes or pathways involved in cell proliferation.
Research indicates that this compound interacts with tyrosine kinase pathways, specifically targeting the Bcr-Abl tyrosine kinase pathway, which is crucial in certain cancers. By inhibiting this pathway, the compound can disrupt cellular processes leading to tumor growth.
The compound is typically characterized by:
Chemical analyses reveal that N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has:
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has several scientific uses:
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine represents a structurally distinct heterocyclic compound with systematic IUPAC nomenclature defining its molecular architecture. The name explicitly describes a central 2-aminopyrimidine ring substituted at position 4 with a 3-pyridyl (nicotinyl) group and functionalized at the C2 amino group with a 4-nitrophenyl moiety. Its molecular formula is established as C₁₅H₁₁N₅O₂, corresponding to a molecular weight of 293.28 g/mol, with the CAS Registry Number 181065-58-7 serving as its unique chemical identifier [1] [3] [8]. The SMILES notation (O=N+[O-]) precisely encodes atomic connectivity and the nitro group's zwitterionic character [3].
Structurally, this molecule belongs to the 2-aminopyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The 4-(3-pyridinyl) substituent introduces a pharmacologically privileged heteroaromatic system capable of hydrogen bonding and π-stacking interactions, while the N-(4-nitrophenyl) group contributes significant electron-withdrawing character and planar geometry that profoundly influences electronic distribution and binding affinity. This structural triad creates an electron-deficient system conducive to nucleophilic substitution reactions at strategic positions.
Table 1: Nomenclature and Identifiers of Key Pyrimidineamine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinguisher |
---|---|---|---|---|
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine | 181065-58-7 | C₁₅H₁₁N₅O₂ | 293.28 | Unsubstituted phenyl ring at para-nitro position |
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 152460-09-8 | C₁₆H₁₃N₅O₂ | 307.31 | Ortho-methyl group on aniline ring |
N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 796738-71-1 | C₁₆H₁₃N₅O₂ | 307.31 | Methyl and nitro group at adjacent positions |
This compound exhibits distinct regiochemical differences from its structural analogs, particularly N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-09-8), where the ortho-methyl substitution on the aniline ring creates steric hindrance that significantly alters conformational flexibility and molecular recognition properties [6] [7]. Such subtle positional isomerism profoundly impacts physicochemical parameters, exemplified by the methylated analog's higher molecular weight (307.31 g/mol) and documented melting point range of 188-193°C [6], compared to the unsubstituted derivative.
The discovery trajectory of N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is intrinsically linked to the development of protein kinase inhibitors. Early foundational work emerged from patent literature in the mid-1990s, where pyrimidineamine derivatives were first disclosed as templates for therapeutic agents targeting proliferative disorders. The compound gained prominence as a synthetic precursor to tyrosine kinase inhibitors, most notably serving as an intermediate in the synthesis pathway of imatinib (STI-571), a breakthrough therapeutic for chronic myeloid leukemia [5] [9].
The historical evolution of research demonstrates a clear structure-activity relationship (SAR) progression. Initial studies focused on unsubstituted aniline derivatives, but subsequent pharmacological investigations revealed that strategic modifications to the phenyl ring significantly enhanced target affinity. This recognition prompted development of methyl-substituted analogs like N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-09-8), which demonstrated superior biochemical properties in kinase inhibition assays [4] [6]. The ortho-methyl group in this analog conferred improved metabolic stability and optimized steric complementarity with kinase ATP-binding pockets, making it a preferred intermediate for advanced pharmaceuticals.
Table 2: Key Historical Milestones in Pyrimidineamine Research
Timeline | Research Milestone | Significance |
---|---|---|
1995 | Patent filing of pyrimidine derivatives (US5521184A) | First systematic disclosure of therapeutic pyrimidineamines targeting kinase inhibition |
Late 1990s | Identification as imatinib precursor | Established critical role in blockbuster anticancer drug synthesis |
2000s | Commercial availability of research quantities (e.g., BLD Pharm, Fisher Scientific) | Enabled widespread biochemical investigation and SAR studies |
2010s | Development of microwave-assisted synthetic methods (EP3333162A1) | Improved efficiency and sustainability of analog production |
2017 | Palladium-catalyzed coupling methodologies (WO2017/191599) | Advanced synthetic routes enabling structural diversification |
Methodological innovations have significantly accelerated research, particularly the introduction of transition metal-catalyzed coupling reactions. A representative advancement is the palladium-catalyzed arylation using tris(dibenzylideneacetone)dipalladium(0) with cesium carbonate base and Xantphos ligand in 1,4-dioxane at 100°C. This method achieved a 62% yield of N-(2-methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, demonstrating the applicability of modern catalytic systems to this chemical class [10]. Further refinements emerged through microwave-assisted synthesis techniques, which dramatically reduced reaction times from hours to minutes while maintaining yields, thereby enabling rapid analog generation for pharmacological screening [5].
The commercial availability of these compounds from specialty suppliers like BLD Pharm and Thermo Scientific since the early 2000s has facilitated widespread investigation into their biochemical properties [3] [6] [7]. Current research focuses on structural diversification at the pyrimidine C4 and C6 positions, exploration of alternative heterocyclic systems replacing the pyridyl moiety, and optimization of the nitro group reduction chemistry to access diamino intermediates for next-generation kinase inhibitors.
Table 3: Structural Variants of Pyrimidineamine Core for Pharmaceutical Development
Compound Name | CAS Number | Therapeutic Application | Research Purpose |
---|---|---|---|
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine | 181065-58-7 | Kinase inhibitor intermediate | Foundational SAR studies |
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 152460-09-8 | Advanced kinase inhibitor precursor | Lead optimization for enhanced potency |
Imatinib mesylate | 220127-57-1 | Commercial BCR-ABL inhibitor | Target therapeutic molecule |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2